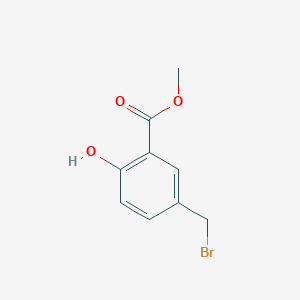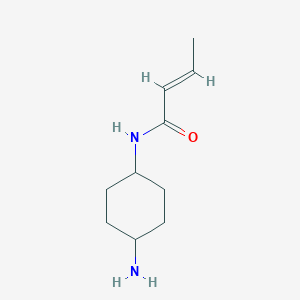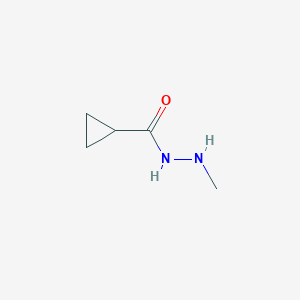
N'-methylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Methylcyclopropanecarbohydrazide is an organic compound with the molecular formula C5H10N2O. It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is converted to a carbohydrazide and further methylated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Methylcyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate to form cyclopropanecarbohydrazide, which is then methylated using methyl iodide under basic conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of N’-methylcyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N’-Methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-methylcyclopropanecarboxylic acid, while reduction could produce N’-methylcyclopropylamine .
Aplicaciones Científicas De Investigación
N’-Methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N’-methylcyclopropanecarbohydrazide exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarbohydrazide: Similar structure but lacks the methyl group.
N-Methylhydrazine: Contains the methylated hydrazine group but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: The parent compound without the hydrazide group.
Uniqueness
N’-Methylcyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a methylated hydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
N'-methylcyclopropanecarbohydrazide |
InChI |
InChI=1S/C5H10N2O/c1-6-7-5(8)4-2-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
Clave InChI |
XBQFNMGWVKQHLB-UHFFFAOYSA-N |
SMILES canónico |
CNNC(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


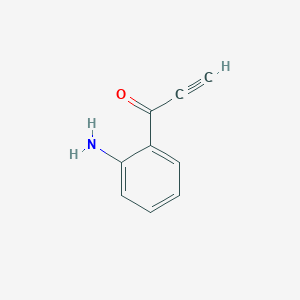
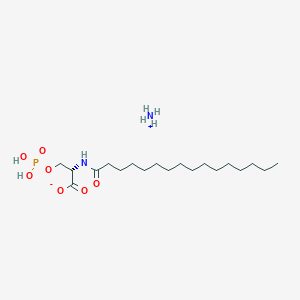
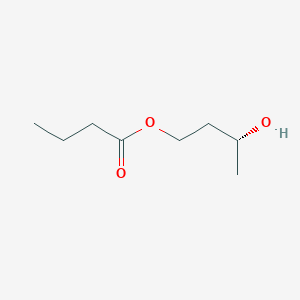
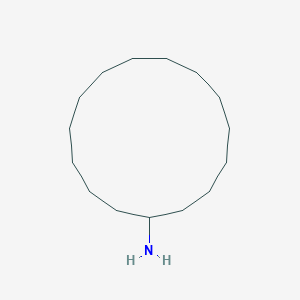
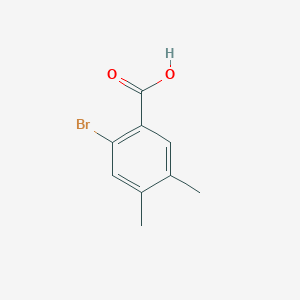
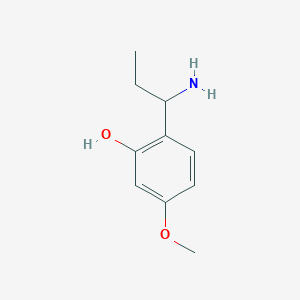
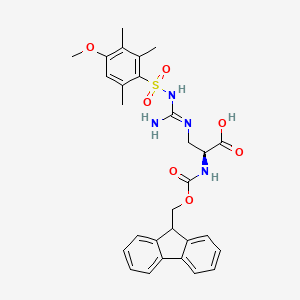
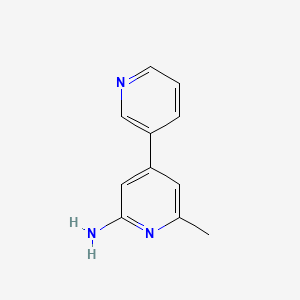
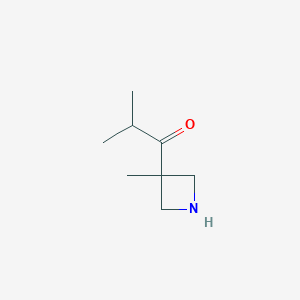
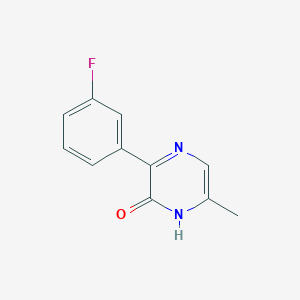

![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)
